molecular formula C17H24N2O5 B3147080 tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate CAS No. 614729-90-7

tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate

Cat. No.: B3147080
CAS No.: 614729-90-7
M. Wt: 336.4 g/mol
InChI Key: MHVLHPFCFGHTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate” was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis. For instance, the molecule of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include acylation, sulfonation, and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” forms colourless prism-like crystals .

Scientific Research Applications

Chemical Synthesis and Intermediates

Tert-butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For example, it has been utilized in the synthesis of key intermediates for Vandetanib, a medication used for certain types of cancer. The compound was synthesized through a series of reactions including acylation, sulfonation, and substitution, with the synthetic route optimized for a total yield of 20.2% (Wang et al., 2015). Similarly, it serves as a precursor in the synthesis of biologically active benzimidazole compounds, achieved through amination of related intermediates (Ya-hu, 2010).

Material Science and Corrosion Inhibition

In the field of material science, a novel compound related to this compound demonstrated significant potential as a corrosion inhibitor for carbon steel in acidic environments. The study highlighted its efficacy in protecting steel surfaces with an inhibition efficiency of 91.5% at certain concentrations, making it a promising candidate for industrial applications in corrosion prevention (Praveen et al., 2021).

Drug Development and Pharmacology

The compound's derivatives have been investigated for their potential in drug development, particularly as intermediates in the synthesis of nociceptin antagonists, compounds that could play a role in pain management and other neurological conditions. An efficient and practical asymmetric synthesis method has been developed for related piperidine derivatives, demonstrating the versatility of these compounds in pharmaceutical research (Jona et al., 2009).

Biological Studies

Furthermore, this compound and its analogs have been explored in biological studies, such as investigating their antimicrobial and anthelmintic activities. One study synthesized and characterized derivatives of the compound, which showed moderate activity in these areas, indicating potential for further research in bioactive compounds (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, “tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” has hazard statements H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

Future Directions

The compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Properties

IUPAC Name

tert-butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(20)18-10-8-13(9-11-18)12-23-15-7-5-4-6-14(15)19(21)22/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVLHPFCFGHTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.